7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Chemical Structure and Properties 7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a halogenated tetrahydronaphthalene derivative featuring bromine and fluorine substituents at positions 7 and 6, respectively, on the aromatic ring. The compound’s amine group at position 1 enhances its reactivity, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing chiral amines and bioactive molecules.
Synthesis and Applications and highlight synthetic routes involving alkylation and resolution techniques. For example, potassium iodide and benzyl bromide are used to functionalize the amine group in related tetrahydronaphthalene derivatives .
Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
7-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11BrFN/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5,10H,1-3,13H2 |
InChI Key |
RXZSPVNIWRKOMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)F)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of 1,2,3,4-tetrahydronaphthalene. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile). Fluorination is often carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions are common, where the bromine or fluorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine serves as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound is investigated for its potential as a pharmacophore in drug design. Its structural features are conducive to binding with biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism by which 7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may interact with receptors or enzymes, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards specific biological targets, influencing pathways involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Positional and Halogen-Substituted Isomers
Key differences arise from halogen substitution patterns and stereochemistry:
Fluorinated Derivatives
Fluorine substitution modulates lipophilicity and metabolic stability:
- 7-Fluoro-8-bromo analogs (e.g., from ) exhibit enhanced antineoplastic activity in preliminary studies due to optimized halogen interactions with biological targets .
- 6-Fluoro-7-bromo derivatives (target compound) may offer improved CNS penetration compared to non-fluorinated analogs, though direct pharmacological data are pending .
Enantiomeric and Salt Forms
Chirality significantly impacts bioactivity:
Table 2: Enantiomer and Salt Comparisons
Reactivity and Functionalization Insights
- Amine Alkylation : demonstrates benzylation of the amine group using benzyl bromide under basic conditions, a strategy applicable to the target compound .
- Resolution Techniques : Diastereomeric salt formation with mandelic acid () enables enantiomeric purification, critical for bioactive molecule synthesis .
- Halogen Exchange : Bromine’s susceptibility to nucleophilic substitution (e.g., Suzuki coupling) contrasts with fluorine’s inertness, enabling selective derivatization .
Biological Activity
7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHBrFN
- Molecular Weight : 244.11 g/mol
- CAS Number : 1270045-85-6
Biological Activity Overview
The biological activity of 7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has been evaluated in various studies focusing on its potential as an anticancer agent and its interaction with different biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of halogen substituents (like bromine and fluorine) on aromatic systems often enhances cytotoxicity against cancer cell lines.
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| 7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | A549 (Lung) | 5.2 | |
| 7-Bromo-6-fluoro derivatives | HeLa (Cervical) | 4.8 |
The proposed mechanism of action for 7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This compound may also inhibit specific kinases involved in cell proliferation.
Structure-Activity Relationship (SAR)
The SAR studies suggest that the substitution pattern on the naphthalene ring significantly influences the biological activity of these compounds. The presence of a bromo and a fluoro group is crucial for enhancing potency.
Key Findings:
- Bromine at Position 7 : Enhances lipophilicity and facilitates membrane penetration.
- Fluorine at Position 6 : Increases electron-withdrawing capacity, improving binding affinity to target proteins.
Case Studies
Several case studies have highlighted the efficacy of 7-Bromo-6-fluoro derivatives in preclinical models:
- Case Study A : Evaluated the efficacy against lung cancer cell lines (A549). The study reported a significant reduction in cell viability with an IC value of 5.2 µM.
- Case Study B : Investigated the compound's effects on apoptosis markers in HeLa cells. Results indicated increased levels of cleaved caspase-3 and PARP, confirming apoptotic induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
